GLUTATHIONE ARSENOXIDE

Descripción general

Descripción

Glutathione arsenoxide is a compound that plays a significant role in the detoxification processes within living organisms. It is formed through the conjugation of arsenic with glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is crucial in mitigating the toxic effects of arsenic by facilitating its excretion from the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glutathione arsenoxide typically involves the reaction of arsenic compounds with glutathione. One common method is the conjugation of arsenic trioxide with reduced glutathione under physiological conditions. This reaction can be catalyzed by enzymes such as glutathione S-transferases, which facilitate the formation of the arsenic-glutathione conjugate.

Industrial Production Methods

Industrial production of this compound may involve the use of bioreactors where microorganisms capable of producing glutathione are cultured in the presence of arsenic compounds. The process is optimized to maximize the yield of the desired conjugate, which is then purified using techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Glutathione arsenoxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenate derivatives.

Reduction: It can be reduced back to arsenic trioxide and free glutathione.

Substitution: The arsenic atom in the compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild conditions, often at physiological pH and temperature.

Major Products

The major products formed from these reactions include arsenate derivatives, free glutathione, and substituted arsenic compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Glutathione arsenoxide is formed from the conjugation of glutathione, a critical antioxidant in cellular processes, with arsenic. This compound plays a significant role in mediating the effects of arsenic exposure on cellular systems.

- Antioxidant Activity : Glutathione is known for its ability to neutralize reactive oxygen species (ROS), and this compound retains some of these antioxidant properties. It can mitigate oxidative stress induced by arsenic compounds, which is crucial for cellular protection against toxicity .

- Arsenic Detoxification : The compound facilitates the detoxification of arsenic by promoting its excretion through various metabolic pathways. Glutathione acts as a substrate for the methylation of arsenic, which is an essential step in reducing its toxicity .

Therapeutic Applications

Research indicates that this compound may have therapeutic potential, particularly in cancer treatment and protective strategies against arsenic toxicity.

- Tumor Inhibition : Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This property makes it a candidate for further investigation as a potential anticancer agent .

- Cell Surface Protein Identification : The compound has been utilized in research to identify cell-surface proteins, aiding in the understanding of cellular mechanisms and interactions .

Toxicological Implications

The interaction between this compound and cellular systems provides insights into the toxicological effects of arsenic.

- Protective Mechanisms : Research demonstrates that glutathione protects cells from arsenite-induced toxicity by preventing protein ubiquitination and maintaining proteasome activity. This suggests that enhancing glutathione levels could be a strategy to counteract arsenic toxicity .

- Oxidative Stress Response : this compound's role in modulating oxidative stress responses highlights its importance in both environmental toxicology and public health contexts, especially concerning arsenic contamination in drinking water .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mecanismo De Acción

The mechanism by which glutathione arsenoxide exerts its effects involves the conjugation of arsenic with glutathione, which enhances the solubility and excretion of arsenic. This process is mediated by enzymes such as glutathione S-transferases. The conjugate is then transported out of cells by specific transporters, reducing the intracellular concentration of arsenic and mitigating its toxic effects.

Comparación Con Compuestos Similares

Similar Compounds

Glutathione disulfide: Another glutathione-related compound involved in redox reactions.

Glutathione peroxidase: An enzyme that uses glutathione to reduce peroxides.

Glutathione S-transferase: An enzyme that catalyzes the conjugation of glutathione with various electrophiles.

Uniqueness

Glutathione arsenoxide is unique in its specific role in arsenic detoxification. Unlike other glutathione-related compounds, it directly conjugates with arsenic, facilitating its excretion and reducing its toxicity. This specific interaction with arsenic sets it apart from other compounds in the glutathione family.

Propiedades

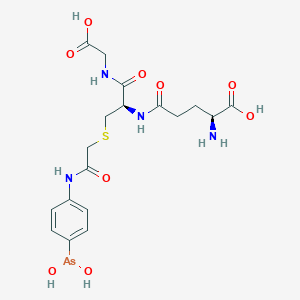

Número CAS |

1271726-51-2 |

|---|---|

Fórmula molecular |

C18H25AsN4O9S |

Peso molecular |

548.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H25AsN4O9S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-33-9-15(25)22-11-3-1-10(2-4-11)19(31)32/h1-4,12-13,31-32H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30)/t12-,13-/m0/s1 |

Clave InChI |

ADJQAKCDADMLPP-STQMWFEESA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O |

SMILES isomérico |

C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[As](O)O |

SMILES canónico |

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XXG |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide GSAO cpd |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.